molecular formula C8H18O2 B8385415 4,4-Dimethyl-5-methoxypentan-1-ol

4,4-Dimethyl-5-methoxypentan-1-ol

Cat. No. B8385415
M. Wt: 146.23 g/mol
InChI Key: XPLXIPSZQUTVFA-UHFFFAOYSA-N
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Patent
US05502073

Procedure details

Borane-methyl sulphide complex (2.76 ml., 2M solution in tetrahydrofuran, Aldrich) was added to 4,4-dimethyl-5-methoxypent-1-ene (1.9 g.) in dry hexane (50 ml.) under nitrogen at 0°. The mixture was stirred at 20° for 2 hours and ethanol (15 ml.) was added. 2N Aqueous sodium hydroxide solution (6.0 ml.) was then added. The mixture was cooled to 0° and hydrogen peroxide (5.3 ml., 30% aqueous solution) was added dropwise. The mixture was refluxed for 1 hour, cooled and poured into iced water (100 ml.). The aqueous mixture was extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and 4,4-dimethyl-5-methoxypentan-1-ol was obtained as a colourless oil (1.12 g).
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
4,4-dimethyl-5-methoxypent-1-ene
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B.CSC.[CH3:5][C:6]([CH3:13])([CH2:10][O:11][CH3:12])[CH2:7][CH:8]=[CH2:9].[OH-:14].[Na+].OO>CCCCCC.O.C(O)C>[CH3:5][C:6]([CH3:13])([CH2:10][O:11][CH3:12])[CH2:7][CH2:8][CH2:9][OH:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.76 mL
Type
reactant
Smiles
B.CSC
Name
4,4-dimethyl-5-methoxypent-1-ene
Quantity
1.9 g
Type
reactant
Smiles
CC(CC=C)(COC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCO)(COC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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